Pyroglutamyl-histidyl-prolylamide
Description
Properties
Molecular Formula |
C16H22N6O4 |
|---|---|
Molecular Weight |
362.38 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)/t10-,11-,12?/m0/s1 |
InChI Key |
XNSAINXGIQZQOO-NDQFZYFBSA-N |
Isomeric SMILES |
C1CC(N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
Ii. Structural Biology and Molecular Interactions of Pyroglutamyl Histidyl Prolylamide
Conformational Analysis and Structural Determinants for Biological Activity
Pyroglutamyl-histidyl-prolylamide, also known as Thyrotropin-releasing hormone (TRH), is a tripeptide with a high degree of flexibility, allowing it to adopt numerous conformations in solution. nih.gov This conformational freedom is a key aspect of its biological activity, as the specific three-dimensional structure it assumes is crucial for its interaction with its G protein-coupled receptor. nih.gov Understanding the relationship between the peptide's structure and its biological function is a significant area of research.
Studies involving conformationally restricted analogues of TRH have been instrumental in identifying the biologically active conformation. For instance, the synthesis of diastereomeric analogues with a lactam ring to limit the torsional angles of the peptide backbone has provided valuable insights. nih.gov In one such study, one diastereomer showed higher affinity and potency for the TRH receptor compared to an unrestricted analogue, despite the structural modification. nih.gov Computer simulations revealed that the conformation of this more active analogue is distinct from the typical trans-TRH conformation observed in solution. nih.gov Instead, it aligns with the conformation of trans-TRH within a model of the TRH/TRH receptor complex, highlighting the importance of the relative positioning of the pyroglutamyl and prolylamide residues for receptor binding and activation. nih.gov
Furthermore, modifications to the TRH structure have been shown to inversely correlate with the ability of the analogue to activate TRH receptors. researchgate.net This suggests that certain structural changes that decrease binding affinity can paradoxically lead to "super-agonists" with enhanced efficacy. researchgate.net The integrity of the C-terminal amino acid, in particular, appears to be critical for the beneficial effects of TRH and its analogues. nih.gov Physicochemical analyses, such as those using 1H-NMR and circular dichroism spectroscopy, have revealed that in certain derivatives, the rotation of attached moieties can be hindered, leading to different biological activities. nih.gov These findings underscore the intricate relationship between the conformational properties of TRH and its physiological effects.
Ligand-Metal Ion Complexation Studies
Copper(II) Binding to this compound
This compound (TRH) and its analogues that contain a histidine residue demonstrate the ability to bind with copper(II) ions. nih.govnih.gov The interaction between TRH and Cu(II) is significant, with the stoichiometry of the major complex formed at a physiological pH of 7.45 and higher being 1:1. nih.govnih.gov The conditional formation constant for this complex is substantial, estimated to be above 10⁵ M⁻¹. nih.govnih.gov This strong binding affinity highlights the potential for interactions between TRH and copper in biological systems. nih.gov
The process of copper(II) binding to TRH is initiated at the imidazole (B134444) ring of the histidine residue. nih.govnih.gov This initial interaction is a common feature among histidine-containing peptides. nih.govnih.gov Following the initial binding, the coordination with the copper ion proceeds along the peptide backbone. This involves the deprotonated amide nitrogen between the pyroglutamyl and histidyl residues, as well as the lactam nitrogen of the pyroglutamyl residue. nih.govnih.gov The fourth coordination site in the equatorial plane is occupied by a water molecule. nih.govnih.gov It is worth noting that while the 1:1 complex is dominant at or above physiological pH, other minority species with a stoichiometry of Cu-(TRH)x where x can be 2, 3, or 4, may exist at a lower pH (below 8.0). nih.govnih.gov In non-buffered aqueous solutions, TRH can act as a monodentate ligand, forming a Cu(II)-(TRH)₄ complex primarily through the imidazole nitrogens. nih.govnih.gov
Coordination Sites and Stoichiometry in Metal Complexes
The coordination of metal ions, particularly copper(II), to this compound (TRH) involves specific atoms within the peptide structure, leading to the formation of complexes with defined stoichiometries. nih.govnih.gov The primary coordination begins at the 1-N of the histidyl imidazole. nih.govnih.gov The complexation then extends to involve the deprotonated amide nitrogen between the pyroglutamyl (pGlu) and histidyl (His) residues, and the lactam nitrogen of the pGlu residue. nih.govnih.gov An oxygen donor, typically from a water molecule, serves as the fourth equatorial donor. nih.govnih.gov
The stoichiometry of the predominant Cu(II)-TRH complex at a pH of 7.45 and higher is 1:1. nih.govnih.gov However, under conditions of lower pH (less than 8.0), minority species with stoichiometries of Cu-(TRH)ₓ (where x can be 2, 3, or 4) are likely to exist. nih.govnih.gov In aqueous solutions without a buffer, TRH can function as a monodentate ligand, forming a Cu(II)-(TRH)₄ complex through the imidazole nitrogens. nih.govnih.gov The method of continuous variation is a common technique used to determine the stoichiometry of such metal-ligand complexes. libretexts.orgpressbooks.pub
Table 1: Coordination Sites and Stoichiometry of Cu(II)-TRH Complexes
| pH Condition | Dominant Stoichiometry (Cu:TRH) | Primary Coordination Sites |
| ≥ 7.45 | 1:1 | Imidazole nitrogen (His), deprotonated pGlu-His amide nitrogen, pyroglutamyl lactam nitrogen, oxygen donor (water) nih.govnih.gov |
| < 8.0 (minority species) | 1:2, 1:3, 1:4 | Imidazole nitrogens nih.govnih.gov |
| Non-buffered aqueous solution | 1:4 | Imidazole nitrogens nih.govnih.gov |
Spectroscopic and Electrochemical Characterization of Metal Complexes
A variety of spectroscopic and electrochemical methods have been employed to elucidate the structure and properties of metal complexes with this compound (TRH), particularly with copper(II). nih.govnih.gov These techniques provide detailed insights into the coordination environment and electronic properties of the complexes.
Spectroscopic Characterization:
UV-Vis Spectroscopy: This technique is used to monitor the formation of the Cu(II)-TRH complex and to study the coordination environment. nih.govnih.gov The electronic absorption spectra of these complexes show characteristic bands that can be assigned to d-d transitions of the copper ion, providing information about the geometry of the complex. nih.govresearchgate.net
¹H NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy helps to identify the specific atoms in the TRH molecule that are involved in binding to the metal ion. nih.govnih.gov In the presence of Cu(II), changes in the chemical shifts and broadening of the proton signals in the ¹H NMR spectrum of TRH indicate the coordination sites. nih.govnih.gov
Electron Spin Resonance (ESR) Spectroscopy: ESR, also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species like Cu(II) complexes. nih.govnih.govcapes.gov.br The ESR spectrum provides information about the electronic structure and the geometry of the copper ion's coordination sphere. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to study the conformational changes in the peptide upon metal binding and to characterize the chirality of the metal complex. capes.gov.br
Electrochemical Characterization:
Cyclic Voltammetry (CV): This electrochemical technique is used to investigate the redox properties of the Cu(II)-TRH complex. nih.govnih.gov Cyclic voltammetry can determine the reduction potential of the Cu(II)/Cu(I) couple, providing insights into the stability of the complex and its potential role in redox processes. nih.govaip.org The reversibility of the redox process can also be assessed. nih.gov
Table 2: Spectroscopic and Electrochemical Data for Cu(II)-TRH Complex
| Technique | Observation | Inferred Information |
| UV-Vis Spectroscopy | Characteristic absorption bands nih.govnih.gov | d-d transitions, geometry of the complex nih.govresearchgate.net |
| ¹H NMR Spectroscopy | Changes in chemical shifts and signal broadening nih.govnih.gov | Identification of metal binding sites nih.govnih.gov |
| ESR/EPR Spectroscopy | g-values and hyperfine coupling constants nih.govnih.govcapes.gov.br | Electronic structure and coordination geometry nih.gov |
| Cyclic Voltammetry | Redox peaks for Cu(II)/Cu(I) couple nih.govnih.gov | Redox potential, stability of the complex nih.govaip.org |
Iii. Biosynthesis and Endogenous Processing of Pyroglutamyl Histidyl Prolylamide
Theoretical and Experimental Approaches to Biosynthesis
The scientific understanding of how Pyroglutamyl-histidyl-prolylamide is synthesized has evolved significantly, moving from an early hypothesis of direct enzymatic assembly to the now well-established model of precursor protein processing.
Early "TRH Synthetase" Hypothesis Initial investigations into the biosynthesis of this tripeptide considered a non-ribosomal pathway. Given its small size, it was postulated that a dedicated enzyme complex, termed "TRH Synthetase," might directly assemble the constituent amino acids (glutamic acid, histidine, and proline). oup.comdeepdyve.com
Modern Prohormone Processing Model The prevailing and well-supported model posits that this compound is synthesized ribosomally as part of a large precursor molecule, known as prepro-TRH. nih.govresearchgate.net This theoretical framework emerged from molecular biology techniques that allowed for the sequencing of the cDNA encoding the TRH precursor. nih.gov The human prepro-TRH is a 242-amino acid polypeptide that contains six copies of the TRH progenitor sequence: Gln-His-Pro-Gly. wikipedia.orgyoutube.com These progenitor sequences are flanked by pairs of basic amino acids (Lys-Arg or Arg-Arg), which are recognized as cleavage sites for processing enzymes. nih.govwikipedia.org
Experimental validation for this model came from studies using transfected mammalian cells. nih.govresearchgate.net Researchers introduced the cDNA for prepro-TRH into cell lines, such as AtT20 pituitary tumor cells, which are known to possess the necessary machinery for processing prohormones. These cells successfully synthesized the prepro-TRH and cleaved it to generate and secrete mature, biologically active this compound, along with other non-TRH peptides derived from the same precursor. nih.govresearchgate.net
| Approach | Theoretical Basis | Experimental Evidence | Key Findings |
|---|---|---|---|
| Non-Ribosomal Synthesis ("TRH Synthetase") | Small peptides can be built by multi-enzyme complexes without the need for ribosomes. | Incubation of hypothalamic tissue with radiolabeled amino acids; synthesis continued despite the presence of puromycin (B1679871) (a protein synthesis inhibitor). oup.comdeepdyve.com | Led to the early hypothesis of a "TRH Synthetase" that directly links the three amino acids. nih.gov |
| Ribosomal Synthesis (Prohormone Model) | Peptide hormones are typically synthesized as larger, inactive precursors (prohormones) that are later processed. | Cloning and sequencing of prepro-TRH cDNA; transfection of cells with prepro-TRH cDNA resulted in the production and secretion of mature TRH. nih.govresearchgate.net | Confirmed that TRH is derived from a 242-amino acid precursor containing multiple copies of the progenitor sequence (Gln-His-Pro-Gly). wikipedia.orgyoutube.com |
Enzymatic Maturation Processes and Precursor Identification
The conversion of the inactive prepro-TRH into multiple copies of mature this compound is a precise, multi-step enzymatic cascade that occurs within the regulated secretory pathway of neuroendocrine cells.
Precursor Identification The primary precursor is prepro-thyrotropin-releasing hormone (prepro-TRH). nih.gov In humans, this is a 242-amino acid protein. wikipedia.org Its structure is characterized by a signal peptide at the N-terminus, followed by a long chain containing six copies of the TRH progenitor sequence, -Gln-His-Pro-Gly-. wikipedia.orgyoutube.com These progenitor sequences are separated by connecting peptides and are typically bracketed by dibasic cleavage sites (e.g., Lys-Arg or Arg-Arg), which are crucial signals for enzymatic processing. nih.govnih.gov
Enzymatic Maturation Steps The maturation of prepro-TRH into the final tripeptide involves a series of post-translational modifications:
Proteolytic Cleavage: The process begins in the endoplasmic reticulum and continues in the Golgi apparatus and secretory granules. Prohormone convertases, a family of serine proteases, recognize and cleave the prohormone at the C-terminal side of the paired basic amino acid residues flanking the TRH progenitor sequences. nih.govwikipedia.org This action liberates several peptides, including the Gln-His-Pro-Gly intermediate.
Exopeptidase Trimming: Following the initial cleavage, a carboxypeptidase (specifically, carboxypeptidase E) removes the C-terminal basic residues (Lysine and Arginine) from the Gln-His-Pro-Gly intermediate. wikipedia.org
N-Terminal Cyclization: The N-terminal glutamine (Gln) of the intermediate peptide is transformed into a pyroglutamyl (pGlu) residue. This cyclization is not a spontaneous event but is catalyzed by the enzyme glutaminyl cyclase. nih.gov This modification protects the peptide from degradation by aminopeptidases.
C-Terminal Amidation: The final step is the amidation of the C-terminal proline residue. The adjacent glycine (B1666218) (Gly) in the Gln-His-Pro-Gly sequence serves as the amide group donor in a reaction catalyzed by peptidylglycine alpha-amidating monooxygenase (PAM). This amidation is critical for the biological activity of the hormone.
The processing of the single prohormone molecule is highly efficient, ultimately yielding six molecules of mature this compound in humans. wikipedia.org Furthermore, the connecting peptides that are cleaved from the prohormone are not merely byproducts; some have been shown to be biologically active themselves, suggesting the prohormone is a multifunctional precursor. nih.gov
| Enzyme | Function in Maturation Process | Substrate | Product |
|---|---|---|---|
| Prohormone Convertases (e.g., PC1/3, PC2) | Initial cleavage of the prohormone at dibasic sites. nih.gov | Prepro-TRH | Peptides containing the Gln-His-Pro-Gly sequence with C-terminal basic residues. |
| Carboxypeptidase E | Removes the C-terminal basic residues (Lys, Arg) from the cleaved peptides. wikipedia.org | Gln-His-Pro-Gly-Lys-Arg | Gln-His-Pro-Gly |
| Glutaminyl Cyclase | Catalyzes the cyclization of the N-terminal glutamine. nih.gov | Gln-His-Pro-Gly | pGlu-His-Pro-Gly |
| Peptidylglycine alpha-amidating monooxygenase (PAM) | Catalyzes the amidation of the C-terminal proline, using glycine as the donor. | pGlu-His-Pro-Gly | This compound (pGlu-His-Pro-NH2) |
Iv. Enzymatic Metabolism and Degradation Pathways of Pyroglutamyl Histidyl Prolylamide
Identification and Characterization of Pyroglutamyl Peptidase II (TRH-Degrading Ectoenzyme, TRH-DE, PAP-II, PP-II)
Pyroglutamyl Peptidase II (PPII) is a key enzyme responsible for the inactivation of Pyroglutamyl-histidyl-prolylamide, also known as Thyrotropin-Releasing Hormone (TRH). nih.gov It is characterized as a membrane-anchored, narrow-specificity ectoenzyme. nih.govnih.gov This enzyme is classified as a metalloenzyme with a high molecular mass. nih.govconsensus.app In its secreted form found in serum, it is commonly referred to as thyroliberinase. nih.govnih.gov PPII is highly specific for TRH and plays a crucial role in regulating its extracellular concentrations. wikipedia.org
The catalytic action of Pyroglutamyl Peptidase II is highly specific. Its substrate specificity is narrowly restricted to Thyrotropin-Releasing Hormone (TRH) and closely related peptides. nih.govwikipedia.org The enzyme's primary mechanism involves the hydrolysis of the pyroglutamyl-histidyl (pGlu-His) peptide bond at the N-terminus of the TRH molecule. nih.govwikipedia.org This cleavage results in the release of the N-terminal pyroglutamyl group. wikipedia.org Studies have shown that the enzyme can act on pGlu-His-Xaa tripeptides and pGlu-His-Xaa-Gly tetrapeptides, underscoring its specificity for the initial dipeptide sequence of TRH. wikipedia.org
Pyroglutamyl Peptidase II (PPII) mRNA and its enzymatic activity are heterogeneously distributed throughout the body, with a predominant concentration in the central nervous system. nih.govmssm.edu The highest levels of PPII mRNA are found in the brain. mssm.edu Within the brain, its distribution varies significantly by region. For instance, in the rabbit brain, the highest enzymatic activity is observed in the olfactory bulb and posterior cortex, with a 28-fold difference between the regions of highest and lowest activity. nih.gov
The enzyme is also present in peripheral tissues, although generally at lower levels. nih.gov Significant mRNA expression and activity have been detected in the pituitary and the liver. mssm.edu Within the anterior pituitary, PPII mRNA is specifically expressed in lactotrophs (66%) and somatotrophs (34%), but it is absent from thyrotrophs. nih.gov In the mediobasal hypothalamus, PPII mRNA is localized in specialized glial cells known as tanycytes, which are juxtaposed to TRH nerve endings. nih.gov Other organs, such as the lungs, contain low to undetectable levels of PPII activity. nih.gov
| Tissue/Region | Relative mRNA Level/Enzymatic Activity | Reference |
|---|---|---|
| Brain (general) | Highest levels of mRNA | mssm.edu |
| Olfactory Bulb (rabbit) | Very High Activity | nih.gov |
| Posterior Cortex (rabbit) | Very High Activity | nih.gov |
| Spinal Cord (rabbit) | Low, unevenly distributed | nih.gov |
| Anterior Pituitary | Significant mRNA levels; localized in lactotrophs and somatotrophs | mssm.edunih.gov |
| Mediobasal Hypothalamus | Localized in tanycytes | nih.gov |
| Liver | Significant mRNA levels | mssm.edu |
| Other Organs (e.g., Lungs) | Low to undetectable | nih.gov |
The expression and activity of Pyroglutamyl Peptidase II (PPII) are subject to hormonal and intracellular regulation. Thyroid hormones are significant regulators of PPII. Systemic administration of thyroid hormone (T3 or T4) leads to an up-regulation of PPII mRNA and enzymatic activity in the pituitary, liver, and tanycytes of the median eminence. nih.govmssm.edu This suggests that PPII plays a role in the negative feedback mechanism of thyroid hormone on the hypothalamic-pituitary-thyroid axis. nih.gov
Regulation by this compound (TRH) itself appears to be tissue-specific. While acute administration of TRH to rats showed no effect on PPII mRNA levels in various tissues, in vitro studies using GH3 pituitary cells demonstrated a down-regulation of PPII mRNA in response to TRH. mssm.edu This effect in GH3 cells was also mimicked by activators of protein kinase C, indicating the involvement of this signaling pathway in the regulation of PPII expression. mssm.edu
In vitro studies have been instrumental in confirming the specific hydrolytic action of Pyroglutamyl Peptidase II (PPII) on this compound (TRH). These experiments consistently show that PPII cleaves the pGlu-His bond. wikipedia.org Research using porcine serum and brain homogenates demonstrated the enzymatic liberation of pyroglutamic acid from a TRH-related pseudo-peptide, highlighting the enzyme's activity. nih.gov The initial step in the degradation of TRH in human plasma is exclusively the hydrolysis of this pGlu-His bond by the TRH-specific serum enzyme, resulting in the formation of histidyl-proline amide.
Role of Other Peptidases in this compound Degradation
Besides Pyroglutamyl Peptidase II, other enzymes contribute to the metabolic cascade of this compound.
Prolyl Oligopeptidase (POP) : Also known as prolyl endopeptidase (PREP), this cytosolic serine peptidase is involved in the degradation of several neuropeptides, including TRH. nih.govmostwiedzy.plwikipedia.org POP cleaves peptide bonds at the C-terminal side of proline residues. mostwiedzy.plwikipedia.org In the context of TRH metabolism, it hydrolyzes the Pro-NH2 bond, leading to the formation of the deamidated metabolite pGlu-His-Pro-OH, also known as TRH-OH. physiology.orgdcu.ie
Pyroglutamyl Peptidase I (PPI) : This enzyme is a cytosolic cysteine peptidase with a broad substrate specificity for N-terminal pyroglutamyl residues. nih.govfrontiersin.orgwikipedia.org Unlike the highly specific PPII, PPI can cleave the pGlu residue from a wide range of peptides. nih.govebi.ac.uk Its catalytic mechanism involves a Cys-His-Asp triad. ebi.ac.uk By removing the N-terminal pyroglutamic acid from TRH, PPI contributes to its degradation, initiating a pathway that can lead to the formation of Histidyl-Proline Diketopiperazine. physiology.org
| Peptidase | Abbreviation(s) | Enzyme Type | Cellular Location | Cleavage Site on this compound | Reference |
|---|---|---|---|---|---|
| Pyroglutamyl Peptidase II | PPII, TRH-DE | Metallo-peptidase | Cell Membrane (Ectoenzyme) | pGlu-His bond | nih.govnih.gov |
| Prolyl Oligopeptidase | POP, PREP | Serine Peptidase | Cytosol | Pro-NH2 bond | mostwiedzy.plwikipedia.orgdcu.ie |
| Pyroglutamyl Peptidase I | PPI | Cysteine Peptidase | Cytosol | pGlu-His bond | nih.govfrontiersin.orgebi.ac.uk |
Analysis of this compound Metabolites and Byproducts
The enzymatic degradation of this compound yields several key metabolites, some of which possess their own biological activity. physiology.orgnih.gov
pGlu-His-Pro-OH (TRH-OH) : This metabolite is the deamidated acid form of TRH. It is produced by the action of enzymes such as prolyl oligopeptidase, which cleaves the C-terminal amide bond. physiology.orgkarger.com
Histidyl-Proline Diketopiperazine (cyclo(His-Pro)) : This cyclic dipeptide is a major and stable metabolite of TRH. nih.govoup.com Its formation is a two-step process. First, an enzyme like Pyroglutamyl Peptidase I or II cleaves the pGlu residue to form the intermediate His-Pro-NH2. physiology.org This intermediate then undergoes a spontaneous, non-enzymatic internal cyclization to form the stable diketopiperazine ring structure of cyclo(His-Pro). physiology.orgcaymanchem.com This metabolite is found endogenously in the brain, pancreas, and serum and has its own distinct biological effects. physiology.orgnih.govnih.gov
Other Byproducts : The initial degradation of TRH in plasma by PPII exclusively forms histidyl-proline amide (His-Pro-NH₂). This dipeptide is then further metabolized through several pathways. The major route (approximately 67%) is hydrolysis of the peptide bond to yield free Histidine and Proline-NH2. A smaller fraction (around 29%) is deamidated to form His-Pro, while less than 4% cyclizes to form cyclo(His-Pro).
| Metabolite | Formation Pathway | Key Enzyme(s) | Reference |
|---|---|---|---|
| pGlu-His-Pro-OH (TRH-OH) | Deamidation of C-terminal proline amide | Prolyl Oligopeptidase | physiology.orgkarger.com |
| Histidyl-Proline Diketopiperazine (cyclo(His-Pro)) | Cleavage of pGlu residue followed by spontaneous cyclization of His-Pro-NH2 | Pyroglutamyl Peptidase II or I | physiology.orgcaymanchem.com |
| Histidyl-proline amide (His-Pro-NH₂) | Cleavage of pGlu-His bond | Pyroglutamyl Peptidase II | |
| Histidine + Proline-NH2 | Hydrolysis of His-Pro-NH₂ | (Unspecified plasma peptidases) |
V. Receptor Pharmacology and Molecular Signaling of Pyroglutamyl Histidyl Prolylamide
Thyrotropin-Releasing Hormone Receptors (TRH-R1 and TRH-R2)
In mammals, the effects of TRH are mediated by two identified G protein-coupled receptors, TRH receptor type 1 (TRH-R1) and TRH receptor type 2 (TRH-R2). nih.gov While humans possess only the gene for TRH-R1, several other species, including rodents, express both subtypes. nih.gov These receptors, despite being activated by the same endogenous ligand, exhibit distinct tissue distributions and regulatory properties, suggesting they fulfill different physiological roles. nih.govfrontiersin.org
The two TRH receptor subtypes show markedly different patterns of expression in model systems like the rat. TRH-R1 is predominantly expressed in the anterior pituitary gland and specific hypothalamic regions, consistent with its well-established role in the endocrine regulation of the hypothalamic-pituitary-thyroid axis. nih.govresearchgate.net
In contrast, TRH-R2 mRNA is widely distributed throughout the central nervous system (CNS) but is found in lower abundance in the anterior pituitary. researchgate.netoup.com High levels of TRH-R2 transcripts are observed in the cerebral cortex, thalamus, cerebellar cortex, and various brainstem nuclei. nih.govoup.com This extensive distribution in the brain suggests that TRH-R2 mediates many of the non-endocrine, neurotransmitter-like functions of TRH, such as effects on arousal, cognitive functions, and locomotor activity. nih.govoup.com Notably, in brain regions where both receptors are present, their expression is often complementary, indicating that they may serve highly specific and distinct functions in different neuroanatomical pathways. nih.gov
| Receptor Subtype | Primary Localization in Model Systems (Rat) | Associated Functions |
|---|---|---|
| TRH-R1 | Anterior Pituitary, Hypothalamus, Brainstem Nuclei, Spinal Cord Motoneurons. nih.govresearchgate.net | Neuroendocrine regulation (TSH release), Autonomic and somatomotor system control. frontiersin.orgnih.gov |
| TRH-R2 | Cerebral Cortex, Thalamus, Cerebellar Cortex, Pons, Hypothalamus, Midbrain. nih.govoup.com | Higher cognitive functions, Arousal, Locomotor activity, Pain perception. nih.govoup.com |
Ligand binding studies are crucial for characterizing the interaction between a ligand like TRH and its receptors. These studies typically determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax). The Kd value is a measure of the ligand's binding affinity for the receptor; a lower Kd signifies a higher affinity. turkupetcentre.netvanderbilt.edu Bmax represents the total concentration of receptor sites in a given tissue or cell preparation. nih.govnih.gov
Despite their different distributions and regulatory patterns, studies comparing TRH-R1 and TRH-R2 have shown that they exhibit indistinguishable binding affinities for TRH and a wide range of its synthetic analogues. nih.gov This suggests that the pharmacological specificity for the natural ligand is highly conserved between the two receptor subtypes. While both receptors bind TRH with high affinity, differences have been noted for certain synthetic analogues. For instance, the analogue taltirelin (B1682926) has been shown to exhibit a higher binding affinity and signaling potency at the mouse TRH-R2 compared to TRH-R1. nih.gov
| Parameter | Description | Finding for TRH Receptors |
|---|---|---|
| Kd (Equilibrium Dissociation Constant) | Concentration of ligand at which 50% of receptors are occupied at equilibrium. vanderbilt.edu Inverse measure of affinity. | TRH-R1 and TRH-R2 exhibit indistinguishable high binding affinities for the endogenous ligand, TRH. nih.gov |
| Bmax (Maximum Receptor Density) | Total concentration of receptor binding sites in a sample. nih.gov | Varies significantly by tissue, reflecting the differential distribution of TRH-R1 and TRH-R2. nih.gov |
| Inhibition Analysis | Use of analogues to compete with a radiolabeled ligand, determining their relative affinities (often expressed as Ki, the inhibitory constant). nih.gov | Most TRH analogues show similar affinities for both receptor subtypes, though some synthetic analogues may show subtype preference. nih.govnih.gov |
The binding of the tripeptide TRH (pGlu-His-Pro-NH₂) to its receptor is a highly specific interaction dictated by the unique structure of both the ligand and the receptor's binding pocket. Cryo-electron microscopy studies of the human TRH-R1 have revealed the precise molecular interactions that govern this process. nih.gov Each of the three amino acid residues of TRH plays a critical role in docking with the receptor and initiating its activation. nih.gov
The binding mechanism involves each amino acid group of the tripeptide settling into different cavities within the receptor, leading to a conformational change that triggers downstream signaling. nih.gov Mutagenesis studies have confirmed that specific residues within the receptor, such as Y282, W279, I109, and I309, are essential for ligand binding and receptor activation. nih.gov
| TRH Moiety | Role in Receptor Binding | Key Interacting Receptor Residues (in hTRH-R1) |
|---|---|---|
| N-terminal Pyroglutamyl (pGlu) | Essential for establishing initial contact and proper orientation within the binding pocket. | Forms hydrogen bonds with residues in the extracellular loops and transmembrane domains. |
| Central Histidyl (His) | Plays a crucial role in signal propagation from the ligand to the receptor. | Directly contacts key aromatic residues like Y282, which helps trigger the conformational change of the "toggle-switch" residue W279. nih.gov |
| C-terminal Prolylamide (Pro-NH₂) | The pyrrole (B145914) ring of the prolylamide moiety anchors the ligand deep within the binding pocket. | Forms a hydrophobic network with residues I109 and I309 at the bottom of the binding pocket. nih.gov |
Post-Receptor Signaling Mechanisms
Upon binding of Pyroglutamyl-histidyl-prolylamide, the TRH receptor undergoes a conformational change that initiates intracellular signaling. This process transduces the extracellular hormonal signal into a cellular response.
TRH receptors (both TRH-R1 and TRH-R2) are members of the Class A (Rhodopsin-like) family of G protein-coupled receptors (GPCRs). nih.govfrontiersin.orgnih.gov GPCRs are characterized by their structure, which features seven transmembrane helices connected by intracellular and extracellular loops. ontosight.ai Upon activation by an agonist, they interact with intracellular heterotrimeric G proteins.
The TRH receptors classically couple to G proteins of the Gq/11 family. nih.govwikipedia.orgnih.gov This coupling is the primary and most well-documented signaling pathway for TRH. However, there is evidence suggesting that under certain experimental conditions or in specific cell types, TRH receptors may also couple to other G protein classes, such as Gs or G13, leading to the activation of different downstream effectors. nih.govnih.gov
The activation of the Gq/11 protein by the TRH receptor initiates a well-defined intracellular signaling cascade. nih.govyoutube.com
Activation of Phospholipase C (PLC): The activated α-subunit of the Gq/11 protein stimulates the membrane-bound enzyme phosphatidylinositol-specific phospholipase C (PLC-β). nih.govyoutube.com
Hydrolysis of PIP₂: PLC catalyzes the hydrolysis of a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). nih.govnih.govyoutube.com
Action of Second Messengers:
Inositol 1,4,5-trisphosphate (IP₃): As a water-soluble molecule, IP₃ diffuses through the cytosol and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum. youtube.com This binding triggers the rapid release of stored calcium ions (Ca²⁺) into the cytoplasm, leading to a sharp increase in intracellular Ca²⁺ concentration. nih.govyoutube.com
Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC). nih.govyoutube.com
This activation of the PLC-IP₃/DAG pathway is the central mechanism through which TRH exerts its effects, such as stimulating the synthesis and release of thyroid-stimulating hormone (TSH) in the pituitary gland. nih.govontosight.ai
Molecular Cross-talk with Other Signaling Pathways
The signaling cascade initiated by this compound (TRH) binding to its G protein-coupled receptor (TRH-R) does not operate in isolation. It engages in intricate molecular cross-talk with other key intracellular signaling pathways, leading to a highly integrated and context-dependent cellular response. This integration allows for the fine-tuning of cellular processes, including gene expression, proliferation, and hormone secretion. Research has begun to unravel the complex interactions with pathways such as the cAMP/PKA and Wnt/β-catenin signaling cascades. While direct molecular interactions with histidine kinase and Toll-like receptor (TLR) signaling are less characterized, points of convergence, particularly at the level of mitogen-activated protein kinase (MAPK) signaling, suggest potential for indirect cross-regulation.
cAMP/PKA Pathway:
The interaction between TRH signaling and the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway is well-established, particularly within pituitary cells. nih.gov While TRH primarily signals through the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and subsequent increases in inositol trisphosphate and intracellular calcium, it can also influence the cAMP/PKA pathway. frontiersin.org In pituitary lactotrophs, for instance, while TRH is known to facilitate transcription in a Ca2+-dependent manner, other hormones like PACAP utilize a PKA-dependent mechanism to stimulate prolactin expression. frontiersin.org
Studies in grass carp (B13450389) pituitary cells have shown that GnRH, another hypothalamic hormone, can induce prolactin secretion and gene expression through the differential involvement of cAMP/PKA, PLC/PKC, and Ca2+/Calmodulin-dependent pathways. nih.gov This suggests a model where multiple signaling inputs are integrated to control pituitary function. In somatolactotrope pituitary cells (GH4C1), agents that increase intracellular cAMP levels, such as forskolin, have been shown to stimulate the phosphorylation of ERK1/2, a key component of the MAPK pathway. bioscientifica.com This indicates a cross-talk mechanism where the cAMP/PKA pathway can converge with the MAPK cascade, which is also a downstream target of TRH signaling. bioscientifica.com The interplay between these pathways is crucial for regulating hormone secretion and cell proliferation in the pituitary. bioscientifica.com A related peptide, Pyroglutamyl-histidyl-glycine, has also been shown to increase intracellular cAMP concentrations in non-tumorigenic colonic epithelial cells, suggesting that pyroglutamyl-peptides as a class may utilize cAMP signaling. nih.gov
Wnt/β-catenin Pathway:
Recent evidence has illuminated a significant molecular cross-talk between TRH signaling and the Wnt/β-catenin pathway, mediated by the scaffolding protein β-arrestin2. nih.gov A 2022 study investigating the effects of TRH and its analog, taltirelin, revealed widespread changes in phosphosignaling pathways, including the Wnt/β-catenin pathway. nih.gov This interaction is critically dependent on β-arrestin2, which is recruited to the TRH receptor upon agonist binding. nih.govnih.gov
β-arrestins are multifunctional proteins that not only desensitize G protein-coupled receptors but also act as signal transducers themselves by scaffolding various protein kinases. nih.gov The study demonstrated that in pituitary GH1 cells, the phosphorylation patterns induced by TRH were significantly different in cells lacking β-arrestin2, suggesting that β-arrestin2 is a key determinant in the signaling events following TRH receptor activation. nih.gov The interaction between β-arrestin and Dishevelled (Dvl), a key component of the Wnt signaling pathway, provides a direct molecular link for this cross-talk. nih.gov This β-arrestin-mediated interaction can influence the stabilization of β-catenin, which then translocates to the nucleus to regulate the transcription of Wnt target genes that are crucial for development and tissue homeostasis. nih.govyoutube.com Furthermore, research on the thyroid hormone nuclear receptor TRα1 has shown that it can physically interact with the β-catenin/Tcf4 complex, the downstream effectors of the Wnt pathway, in the intestinal epithelium, further highlighting the multi-level interactions between these signaling systems. plos.org
Histidine Kinase Signaling:
Direct molecular cross-talk between this compound signaling and histidine kinase pathways is not well-documented in vertebrate systems. Histidine kinases are the primary sensors in two-component signaling systems, which are abundant in bacteria but also present in eukaryotes like plants and fungi. nih.gov These systems typically involve the autophosphorylation of a histidine residue on the kinase, followed by a phosphotransfer to a response regulator protein. nih.gov While protein phosphorylation is a central theme in both TRH and histidine kinase signaling, the specific kinases and substrates differ significantly. Vertebrate signaling predominantly relies on serine, threonine, and tyrosine phosphorylation. nih.gov Although histidine phosphorylation does occur in mammalian cells, and is estimated to be more abundant than phosphotyrosine, the kinases and phosphatases involved are distinct from the canonical TRH signaling cascade. nih.gov
Toll-like Receptor (TLR) Signaling:
Direct interaction between the TRH receptor and Toll-like receptors (TLRs) has not been established. However, a point of convergence for these two distinct signaling pathways exists at the level of the mitogen-activated protein kinase (MAPK) cascade. frontiersin.orgnih.gov TLRs are pattern recognition receptors crucial for the innate immune response. frontiersin.org Upon recognizing pathogen-associated molecular patterns (PAMPs), TLRs initiate a signaling cascade through adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and the MAPK pathway. frontiersin.orgnih.govthermofisher.com
TRH signaling also robustly activates the MAPK pathway, often through PKC-dependent mechanisms. frontiersin.org Therefore, it is plausible that in cells expressing both TRH receptors and TLRs, the simultaneous activation of both pathways could lead to an integrated or synergistic activation of downstream MAPK targets like ERK, JNK, and p38. nih.gov This convergence suggests a potential for functional cross-talk, where the pro-inflammatory signals from TLRs could be modulated by the neuroendocrine signals from TRH, or vice versa, through the shared MAPK signaling hub. However, the molecular specifics of such an interaction at the upstream levels of the respective pathways remain to be elucidated.
Interactive Data Table: Key Proteins in Signaling Cross-talk
| Compound/Protein | Interacting Pathway(s) | Key Function in Cross-talk | Cell Type/Model | References |
| This compound (TRH) | cAMP/PKA, Wnt/β-catenin, MAPK | Initiates signaling cascade leading to pathway interaction. | Pituitary Cells, Colon Epithelial Cells | frontiersin.orgbioscientifica.comnih.govnih.gov |
| β-arrestin2 | Wnt/β-catenin | Acts as a scaffold protein linking the TRH receptor to components of the Wnt pathway, such as Dishevelled (Dvl). | Pituitary GH1 Cells | nih.govnih.gov |
| cAMP | TRH Signaling, PKA Pathway | Second messenger whose levels can be modulated by related peptides and can influence MAPK signaling. | Pituitary Cells, Colon Epithelial Cells | bioscientifica.comnih.gov |
| MAPK (ERK, JNK, p38) | TRH Signaling, Toll-like Receptor Signaling | Common downstream effector pathway, representing a point of convergence and potential integration of signals. | Avian Macrophages, Pituitary Cells | frontiersin.orgnih.gov |
| β-catenin | Wnt Signaling, TRH Signaling | Its stabilization and nuclear translocation, regulated by Wnt and influenced by TRH/β-arrestin2, controls gene transcription. | Intestinal Epithelium, Pituitary GH1 Cells | nih.govyoutube.complos.org |
Vi. Synthesis and Chemical Modifications of Pyroglutamyl Histidyl Prolylamide and Its Analogues
Classical and Solid-Phase Peptide Synthesis Methodologies
The synthesis of TRH and its analogues can be achieved through both classical solution-phase and solid-phase peptide synthesis (SPPS) methodologies. nih.gov
Classical Solution-Phase Synthesis: This traditional approach involves the stepwise coupling of amino acid derivatives in a solution. While it can be labor-intensive, it allows for the purification of intermediates at each step, which can be advantageous for ensuring the purity of the final product. nih.govnih.gov Solution-phase methods have been successfully employed for the synthesis of various TRH analogues. nih.gov One of the key challenges in the synthesis of histidine-containing peptides is the risk of racemization, which can be minimized through careful selection of coupling reagents and reaction conditions. nih.gov
Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS has become the predominant method for peptide synthesis due to its efficiency and amenability to automation. nih.govproteogenix.science In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support, and subsequent amino acids are added in a stepwise manner. nih.govproteogenix.science This approach simplifies the purification process, as excess reagents and by-products can be removed by simple filtration and washing. proteogenix.science
Two main SPPS strategies are commonly used:
Boc (tert-butyloxycarbonyl) chemistry: This method utilizes an acid-labile Boc group for Nα-protection. While effective, the repeated use of strong acids can lead to side reactions, particularly with sensitive residues like tryptophan. proteogenix.science
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry: This strategy employs a base-labile Fmoc group for Nα-protection, which is generally milder and has become the preferred method for many applications. proteogenix.science The use of Fmoc chemistry has been shown to improve the yield of complex peptide synthesis. proteogenix.science
For the synthesis of TRH analogues, SPPS offers a versatile platform. For instance, an efficient solid-phase synthesis of a TRH analogue, Glp-His(Nim-Trt)-Hyp-OH, has been described using Nα-Fmoc protected amino acids and a 2-chlorotrityl resin to prevent the formation of undesirable side products like dioxopiperazines. nih.gov This highlights the importance of choosing the appropriate resin and protecting groups to achieve optimal results.
Challenges in both solution and solid-phase synthesis of TRH and its analogues include preventing diketopiperazine formation and managing the instability of certain derivatives under acidic conditions. nih.gov
Rational Design and Synthesis of Pyroglutamyl-histidyl-prolylamide Analogues and Derivatives for Research Purposes
The rational design of TRH analogues aims to create molecules with improved properties, such as enhanced biological activity, increased stability against enzymatic degradation, and selective affinity for specific TRH receptor subtypes. researchgate.netnih.govnih.govnih.gov This is achieved by systematically modifying the three constituent amino acid residues of the parent molecule.
The N-terminal pyroglutamyl (pGlu) residue is crucial for the biological activity of TRH. Modifications at this position have been explored to enhance stability and modulate receptor interaction.
One approach involves replacing the pGlu residue with other cyclic or heterocyclic structures. For example, analogues have been synthesized where pGlu is replaced by:
Pyro-2-aminoadipic acid : This modification has resulted in analogues with potent central nervous system (CNS) activity. nih.gov
(S)-isothiazolidine-1,1-dioxide-3-carboxylic acid : This sulphonamide counterpart of pGlu was designed to increase stability against pyroglutamyl peptidase I (PPI), an enzyme that degrades TRH. nih.gov
(1-methyl-(S)-4,5-dihydroorotyl) : This modification is present in the clinically used TRH analogue, Taltirelin (B1682926), which exhibits improved CNS activity and a longer duration of action compared to native TRH. nih.gov
These modifications can significantly alter the binding affinity and efficacy of the analogues at TRH receptors. nih.gov
The central histidine (His) residue is a key determinant of TRH's biological activity and receptor binding. acs.org Modifications to the imidazole (B134444) ring of histidine have been a major focus of research to create analogues with altered properties.
Key modifications include:
Substitution at the imidazole ring : Introducing various substituents at different positions of the imidazole ring can fine-tune the electronic and steric properties of the molecule.
Halogenation : Analogues with chlorine, bromine, or iodine at the C-2 and/or C-5 positions have been synthesized. nih.gov
Alkylation : The introduction of alkyl groups (e.g., methyl, ethyl, propyl) at the N-1 position has also been explored. nih.gov
Combined modifications : Some of the most promising analogues feature both halogenation and alkylation of the imidazole ring, leading to high selectivity for the TRH-R2 receptor subtype. nih.gov For example, an analogue with halogen groups at C-2 and/or C-5 and an alkyl group at N-1 showed 925-fold selectivity for the mTRH-R2 receptor. nih.gov
Replacement of the imidazole ring : Researchers have also replaced the entire imidazole ring with other heterocyclic structures to mimic its electronic and structural characteristics. nih.gov
These modifications can lead to analogues with enhanced receptor selectivity and improved stability against degradation by enzymes like TRH-degrading ectoenzyme (TRH-DE). nih.gov
The C-terminal prolylamide (Pro-NH₂) moiety also plays a significant role in the biological activity and stability of TRH. Modifications at this position have been shown to enhance biological activity and inhibit degradation. nih.gov
Examples of C-terminal modifications include:
Replacement of proline with other cyclic amino acids : Analogues containing pipecolic acid, thiazolidine-4-carboxylic acid, or homoproline have been synthesized. nih.gov
Modification of the proline ring : An analogue with a methyl group on the proline residue (Pyr-His-MepNH₂) demonstrated improved CNS activity and greater resistance to enzymatic degradation compared to TRH. nih.gov
Introduction of hydroxyproline : The synthesis of TRH analogues incorporating cis- and trans-4-hydroxy-L-proline has been achieved, with the configuration at the C-4 position of the proline residue being critical for determining the preferred three-dimensional structure. nih.gov
These modifications can influence the conformation of the peptide and its interaction with both receptors and degrading enzymes.
A major limitation of the therapeutic potential of TRH is its rapid degradation in biological systems by enzymes such as pyroglutamyl peptidase I (PPI) and pyroglutamyl peptidase II (PPII), also known as TRH-degrading ectoenzyme (TRH-DE). researchgate.netnih.gov Therefore, a key goal in the design of TRH analogues is to enhance their resistance to these enzymes.
Strategies to create enzyme-resistant analogues include:
N-terminal modifications : Replacing the pGlu residue with structures that are not recognized by PPI is a common approach. For instance, the analogue incorporating (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid in place of pGlu is significantly stabilized against hydrolysis by PPI. nih.gov
C-terminal modifications : Modifying the proline residue can also confer resistance to degradation. The analogue Pyr-His-MepNH₂ was found to be more resistant to enzymatic degradation than TRH. nih.gov
Histidine modifications : Modifications to the central histidine residue can also impact stability. Some analogues with modified imidazole rings have shown increased stability in the presence of TRH-DE. nih.gov
The development of these stable analogues is crucial for prolonging their biological effects and for accurately studying their roles in various physiological processes.
Peptidomimetics and Non-Peptide Analogues for Receptor Studies
To overcome some of the limitations of peptide-based drugs, such as poor oral bioavailability and rapid degradation, researchers have developed peptidomimetics and non-peptide analogues of TRH. These compounds are designed to mimic the essential structural features of TRH required for receptor binding and activation, but with a non-peptidic backbone.
Peptidomimetics: These are compounds that mimic the three-dimensional structure of a peptide but are composed of non-natural amino acids or other chemical moieties. The goal is to create molecules with improved pharmacokinetic properties while retaining the desired biological activity.
Non-Peptide Analogues: These are small molecules that are structurally distinct from peptides but can still bind to and activate TRH receptors. The discovery of non-peptide GnRH antagonists has provided a blueprint for similar approaches in other peptide hormone systems. nih.gov
The development of these non-peptidic compounds is a promising area of research for creating novel therapeutics that target the TRH receptor system.
Application of Fluorescein-based Amino Acids and Fluorescently Tagged Probes in Peptide Synthesis and Protease Substrate Development
The use of fluorescently labeled amino acids and peptide probes has become an indispensable tool for studying peptides and their interactions with biological systems, such as proteases. rsc.org Fluorescein and its derivatives are common choices for fluorescent labeling due to their high quantum yields. google.com
Fluorescent amino acid derivatives can be directly incorporated into peptides during solid-phase peptide synthesis (SPPS), which avoids the need for complex post-synthetic conjugation steps. rsc.orgresearchgate.net An efficient method involves the synthesis of Fmoc-protected fluorescent amino acids that are ready for use in automated peptide synthesizers. nih.gov This approach has been used to create fluorogenic protease substrates, where the fluorescence of the probe is altered upon enzymatic cleavage. researchgate.netnih.gov For instance, a fluorogenic papain substrate was synthesized that showed a significant increase in fluorescence upon cleavage by the enzyme. researchgate.netnih.gov
Several strategies are employed to design fluorescent protease substrates:
Single Fluorophore Probes: The simplest design involves attaching a peptide sequence to a fluorophore like aminomethyl coumarin (B35378) (AMC). nih.gov In its uncleaved state, the substrate is non-fluorescent, but proteolytic cleavage releases the fluorescent AMC molecule. nih.govbiosyntan.de Rhodamine-based assays offer an alternative with more red-shifted excitation and emission wavelengths, which can reduce background interference and increase sensitivity compared to AMC substrates. biosyntan.de
Förster Resonance Energy Transfer (FRET) Probes: FRET-based probes incorporate two different fluorophores (a donor and an acceptor) or a fluorophore and a quencher at opposite ends of a peptide substrate. nih.govbiosyntan.de When the peptide is intact, the close proximity of the pair results in energy transfer (and quenching of the donor's fluorescence). rsc.org Proteolytic cleavage separates the donor and acceptor, leading to a detectable change in the fluorescence signal. nih.govrsc.org This technology has enabled the construction of protease substrates that can be directly expressed in cells. nih.gov
Polymer-Based Probes: Another approach involves linking multiple fluorophores to a polymer backbone via peptide substrate sequences. nih.gov Cleavage of these peptide linkers by proteases releases free fluorescent monomers, resulting in a strong signal amplification. nih.gov
These fluorescent tools are crucial for high-throughput screening of enzyme activity, inhibitor discovery, and functional imaging of proteases in living cells. nih.govnih.gov
Table 1: Examples of Fluorescent Probes in Protease Substrate Development
| Probe Type | Mechanism | Example Fluorophores/Components | Application |
| Single Label | Cleavage of a non-fluorescent substrate releases a fluorescent molecule. nih.govbiosyntan.de | Aminomethyl coumarin (AMC), Rhodamine 110. biosyntan.de | Direct measurement of protease activity. nih.gov |
| FRET (Förster Resonance Energy Transfer) | Cleavage separates a donor-acceptor pair, altering the fluorescence signal. nih.govrsc.org | Green Fluorescent Protein (GFP) variants, Cy3, Cy5. rsc.orgnih.gov | Real-time monitoring of protease activity in cells. nih.gov |
| Multi-Labeled Polymer | Cleavage of peptide linkers on a polymer backbone releases multiple fluorescent monomers. nih.gov | Peptide substrates labeled with various dyes (e.g., AF405, FITC) on a polydopamine nanoparticle. rsc.org | Amplified signal detection for sensitive protease assays. nih.govrsc.org |
Genetic Engineering Approaches for Incorporating Histidine Derivatives into Peptides
Genetic engineering provides powerful tools for incorporating unnatural amino acids (UAAs), including histidine derivatives, into peptides and proteins. acs.org This allows for the precise modification of peptide properties to probe their structure and function. nih.govnih.gov
A key technology in this field is the use of an evolved aminoacyl-tRNA synthetase/tRNA pair, such as the pyrrolysyl-tRNA synthetase (PylRS) and its corresponding tRNA (tRNAPyl). acs.orgnih.gov This system can be engineered to recognize a specific histidine analogue and incorporate it into a growing polypeptide chain in response to a nonsense codon (e.g., the amber codon, UAG) in the mRNA sequence. nih.govnih.gov This method has been successfully applied in both Escherichia coli and mammalian cells. nih.gov
Researchers have developed a polyspecific PylRS mutant that can site-specifically incorporate a variety of histidine analogues with high fidelity and good yield. acs.orgnih.gov For example, substituting histidine-66 in the blue fluorescent protein (BFP) with different histidine analogues resulted in mutant proteins with distinct spectral properties, demonstrating the utility of this approach for modifying protein function. acs.orgnih.gov
The ability to genetically encode histidine analogues opens up new avenues for creating novel peptide analogues of this compound with altered receptor binding affinities, signaling properties, or metabolic stability.
Table 2: Histidine Analogues Genetically Incorporated Using an Engineered PylRS/tRNAPyl System
| Histidine Analogue | Host Organism | Application Example | Reference |
| 3-methyl-histidine | E. coli, Mammalian cells | Substitution of His66 in Blue Fluorescent Protein (BFP) to create mutants with distinct spectral properties. | acs.orgnih.gov |
| 3-pyridyl-alanine | E. coli, Mammalian cells | Substitution of His66 in BFP to modulate spectral properties. | acs.orgnih.gov |
| 2-furyl-alanine | E. coli, Mammalian cells | Incorporation into BFP in response to an amber codon. | acs.orgnih.gov |
| 3-(2-thienyl)-alanine | E. coli, Mammalian cells | Incorporation into proteins to probe structure and function. | acs.orgnih.gov |
| 2-(5-bromo-thienyl)-alanine | E. coli, Mammalian cells | Successful incorporation into proteins. | acs.org |
Vii. Analytical and Biophysical Methodologies for Pyroglutamyl Histidyl Prolylamide Research
Chromatographic Techniques for Purity Assessment and Characterization (e.g., HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and characterization of Pyroglutamyl-histidyl-prolylamide. sigmaaldrich.comnih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of this tripeptide from its precursors, metabolites, and other impurities. nih.govspringernature.com This technique separates molecules based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. springernature.comwikipedia.org
A common approach involves the use of a microparticulate octadecylsilica (C18) column. nih.govresearchgate.net The mobile phase often consists of an aqueous buffer, such as a pH 2.2 ion-pair reagent like octanesulfonic acid, mixed with organic solvents like methanol (B129727) and acetonitrile (B52724). nih.govwikipedia.org Detection is typically carried out using UV absorbance at a wavelength of 215 nm. nih.gov This methodology has been demonstrated to be stability-indicating, meaning it can resolve the intact peptide from its degradation products. nih.gov The precision of these HPLC methods is high, with relative standard deviations often reported to be less than 1%. nih.gov Furthermore, recovery rates from placebo formulations are typically in the range of 99-101%, highlighting the accuracy of the technique for quantification in pharmaceutical preparations. nih.gov
| Parameter | Example Condition | Reference |
| Column | Microparticulate octadecylsilica (C18) | nih.gov |
| Mobile Phase | pH 2.2 ion-pair reagent (octanesulfonic acid, sodium salt) solution/methanol/acetonitrile/triethylamine (92:4:4:0.01) | nih.gov |
| Flow Rate | 1.5 ml/min | nih.gov |
| Detection | UV at 215 nm | nih.gov |
| Internal Standard | p-Aminobenzoic acid | nih.gov |
| Alternative Column | Polystyrene divinylbenzene (B73037) (PRP-1) | nih.gov |
| Alternative Mobile Phase | 10% v/v acetonitrile and 90% v/v 0.75 g/l 1-heptanesulfonic acid in 0.004 M trifluoroacetic acid, pH 2.4 | nih.gov |
| Alternative Detection | UV at 226 nm and radiochemical detection | nih.gov |
Mass Spectrometry for Molecular Characterization and Purity Confirmation (e.g., MALDI-MS, MS/MS)
Mass spectrometry (MS) is an indispensable tool for the molecular characterization and purity confirmation of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and tandem mass spectrometry (MS/MS) provide precise molecular weight determination and structural information. acs.orgwikipedia.orgnih.gov
MALDI-Time of Flight (TOF) MS is particularly useful for the analysis of peptides. acs.orgwikipedia.org This "soft" ionization technique allows for the analysis of intact molecules with minimal fragmentation. While often used for high molecular weight proteins, its application to smaller peptides like this compound is also effective, especially when addressing potential interference from matrix ions in the low m/z range. nih.govnih.govbiorxiv.org
Tandem mass spectrometry (MS/MS) offers a higher level of structural detail. wikipedia.orgnih.gov In this technique, the intact molecule is first selected in the mass spectrometer and then fragmented. The resulting fragment ions provide information about the amino acid sequence. For this compound, a selected reaction monitoring (SRM) method can be developed to detect specific fragment ions, such as the b2 product ion at m/z 249.1, which corresponds to the N-terminal dipeptide pyroglutamyl-histidine. nih.gov This approach provides high selectivity and sensitivity, with limits of detection reaching the femtomole level, making it suitable for analyzing complex biological samples like hypothalamic extracts. nih.gov
| Technique | Observation | Significance | Reference |
| LC-ESI-MS | Limit of detection of 1 fmol in selected-ion monitoring mode. | High sensitivity for quantification. | nih.gov |
| MS/MS | Detection of a specific b2 product ion at m/z 249.1. | Confirms the N-terminal pyroglutamyl-histidine sequence. | nih.gov |
| MALDI-TOF MS | Provides molecular weight confirmation of the intact peptide. | Purity and identity verification. | peptidesciences.com |
Spectroscopic Techniques for Structural Elucidation and Binding Studies (e.g., NMR, UV-Vis, ESR)
Spectroscopic methods are vital for elucidating the three-dimensional structure of this compound and studying its binding interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in determining the solution structure of TRH and its analogs. Two-dimensional NMR techniques, such as Totally Correlated Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to assign proton resonances and determine through-bond and through-space connectivities between atoms. This information is then used to calculate a family of structures that are consistent with the experimental data. Structural studies of TRH analogs have provided insights into the conformational requirements for receptor binding and biological activity. nih.gov
UV-Visible (UV-Vis) spectroscopy can be used to monitor the peptide concentration in solution by measuring the absorbance of the aromatic histidine residue. While not providing detailed structural information on its own, it is a fundamental technique used in conjunction with other methods, such as HPLC with UV detection. nih.gov
Electron Spin Resonance (ESR) spectroscopy , also known as Electron Paramagnetic Resonance (EPR), is used to study paramagnetic species, which contain unpaired electrons. nsu.rumit.edunyu.edu While native this compound is not paramagnetic, ESR can be employed in binding studies through the use of "spin labels." These are stable radical molecules that can be attached to the peptide or its receptor. Changes in the ESR spectrum of the spin label upon binding can provide information about the local environment and conformational changes occurring during the interaction.
Radioligand Binding Assays for Receptor Characterization (e.g., [3H]3-methyl-histidine-TRH binding)
Radioligand binding assays are a powerful and sensitive method for characterizing the receptors for this compound. nih.gov These assays typically use a radiolabeled form of the peptide or a stable analog, such as [3H]3-methyl-histidine-TRH, to quantify receptor number (Bmax) and affinity (Kd). nih.govresearchgate.net
There are several types of radioligand binding assays:
Saturation assays involve incubating tissue preparations with increasing concentrations of the radioligand to determine the Kd and Bmax. Studies with [3H]3-methyl-histidine-TRH have shown high-affinity binding in rat brain sections with a Kd of approximately 5 nM. nih.gov
Competition assays use a fixed concentration of the radioligand and varying concentrations of an unlabeled competitor (such as TRH itself or its analogs) to determine the inhibitor constant (Ki) of the competitor. nih.govresearchgate.net
Kinetic assays measure the rate of association and dissociation of the radioligand to determine the on-rate (kon) and off-rate (koff), from which the Kd can also be calculated. nih.gov
These assays have been crucial for understanding the pharmacology of TRH receptors and for screening new compounds that interact with this system. nih.govnih.gov
| Parameter | Value | Tissue/System | Radioligand | Reference |
| Kd | ~5 nM | Rat brain sections | [3H]3-methyl-histidine-TRH | nih.gov |
| Bmax | 11.5 fmol/mg tissue | Rat cortex (in vivo) | [3H]-A-349821 (H3 receptor) | nih.gov |
Enzyme Activity Assays and Substrate Quantification (e.g., using pGlu-His-Pro-naphthylamide, pGlu-His-Prolylamido-4-methyl coumarin)
The biological activity of this compound is terminated by specific degrading enzymes. The activity of these enzymes, such as Pyroglutamyl Peptidase II, can be measured using synthetic substrates that release a fluorescent or chromogenic product upon cleavage.
Commonly used substrates include:
pGlu-His-Pro-naphthylamide: The hydrolysis of this substrate releases β-naphthylamine, which can be quantified.
pGlu-His-Prolylamido-4-methyl coumarin (B35378): Cleavage of this substrate by the enzyme releases the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC), allowing for a continuous and sensitive fluorometric assay.
These assays are essential for studying the regulation of TRH-degrading enzymes and for screening potential inhibitors. For example, studies using pGlu-beta-naphthylamide as a substrate have investigated changes in the activity of pyroglutamyl-peptidase in human serum during development and aging. nih.gov
Ribonuclease Protection Assay for mRNA Level Quantitation (e.g., Pyroglutamyl Peptidase II mRNA)
The Ribonuclease Protection Assay (RPA) is a highly sensitive and specific method for detecting and quantifying mRNA levels. nih.gov This technique is particularly useful for studying the expression of the gene encoding Pyroglutamyl Peptidase II, the primary enzyme responsible for TRH degradation. nih.gov
The RPA involves the hybridization of a radiolabeled antisense RNA probe to the target mRNA in a total RNA sample. Following hybridization, single-stranded RNA is digested by ribonucleases, leaving the double-stranded probe-mRNA hybrid intact. These protected fragments are then separated by gel electrophoresis and quantified. nih.govnih.gov
This method has been used to study the distribution of Pyroglutamyl Peptidase II mRNA in different rat tissues and brain regions, revealing the highest levels in the brain. nih.gov Furthermore, RPA has been employed to investigate the regulation of this enzyme's mRNA expression by factors such as thyroid hormones and TRH itself. nih.gov For instance, a single dose of T3 was shown to significantly increase Pyroglutamyl Peptidase II mRNA in the rat pituitary and liver. nih.gov
Autoradiography for Receptor Localization and Distribution Mapping
Autoradiography is a technique that uses radiolabeled ligands to visualize the distribution of receptors in tissue sections. neurology.orgnih.gov For this compound research, quantitative autoradiography with [3H]3-methyl-histidine-TRH has been used to map the precise location of TRH receptors in the central nervous system of rats and humans. nih.govneurology.org
The method involves incubating thin, frozen tissue sections with the radioligand, followed by washing to remove unbound ligand. The sections are then apposed to X-ray film or other radiation-sensitive detectors. The resulting autoradiograms reveal the density and distribution of binding sites. researchgate.net
These studies have shown that TRH receptors are not uniformly distributed. In the rat brain, high concentrations are found in the amygdala, hippocampus, and various cranial nerve nuclei. nih.gov In the human brain, the highest densities are localized in the amygdala and the molecular layer of the hippocampus. neurology.orgnih.gov This detailed anatomical information is crucial for correlating the presence of TRH receptors with the known physiological effects of this compound in specific brain regions. nih.gov
Electrochemical Studies of this compound and its Metal Complexes
The electrochemical behavior of this compound (also known as Thyrotropin-Releasing Hormone, TRH) and its metal complexes has been a subject of scientific investigation, providing insights into its interactions and potential analytical detection methods. Electrochemical techniques are highly sensitive and can be used to study redox processes, complex formation, and reaction kinetics. Research in this area has largely centered on the peptide's interaction with metal ions, particularly copper(II), due to the significant role of the histidine residue in coordination chemistry.
While direct electrochemical analysis of this compound itself is not extensively documented in terms of its intrinsic redox activity, techniques like differential pulse voltammetry have been employed in a more indirect manner. For instance, in vivo studies have used this method to measure the effect of TRH on the extracellular concentrations of electroactive neurotransmitter metabolites, such as dihydroxyphenylacetic acid (DOPAC) and 5-hydroxyindoleacetic acid (5-HIAA), thereby probing its neurological activity. nih.gov
The most detailed electrochemical research has been conducted on the metal complexes of this compound, with a strong focus on its complex with copper(II). The imidazole (B134444) group of the central histidine residue is a key site for metal ion coordination, making its complexes amenable to electrochemical study.
Research Findings on the Copper(II)-Pyroglutamyl-histidyl-prolylamide Complex:
Studies utilizing rotating ring-disk electrode (RRDE) voltammetry have been particularly revealing about the nature of the Cu(II)-TRH complex. nih.gov
Formation and Stoichiometry: this compound readily forms an electroactive 1:1 complex with Cu(II) ions in aqueous solutions, particularly at physiological and higher pH levels. nih.gov The coordination involves the nitrogen atom of the histidyl imidazole, the deprotonated amide nitrogen between pyroglutamyl and histidyl residues, and the lactam nitrogen of the pyroglutamyl residue. nih.gov
Electrochemical Behavior: The Cu(II)-TRH complex exhibits a well-defined voltammetric wave. Using RRDE, the complex can be oxidized at the disk electrode and the resulting product can be subsequently reduced at the ring electrode. nih.gov The half-wave potential (E½) for the oxidation of the complex shows a linear dependence on pH, decreasing as the pH increases. nih.gov
Reaction Kinetics: Analysis of the limiting current as a function of the electrode's rotation frequency deviates from the standard Levich equation. nih.gov This deviation points to a complex reaction mechanism that is not purely diffusion-controlled. It suggests the presence of chemical reactions that precede and follow the electron transfer step at the electrode. nih.gov
Dimer Formation: To explain the kinetic observations, researchers have proposed that a non-electroactive dimer, formulated as [Cu(II)₂-TRH₂], exists in a slow equilibrium with the electroactive monomeric Cu(II)-TRH complex. nih.gov This preceding equilibrium impacts the concentration of the species available for oxidation at the electrode surface. The reaction following the oxidation is suggested to be a multi-electron ECE (Electrochemical-Chemical-Electrochemical) type process. nih.gov
The table below summarizes key electrochemical data for the Cu(II) complex of this compound.
| Parameter | Value | Conditions / Method | Reference |
| Complex Stoichiometry | 1:1 (Cu(II):TRH) | pH ≥ 7.45 | nih.gov |
| Half-Wave Potential (E½) | 785 mV | pH 9.84 (vs. an unspecified reference) / RRDE | nih.gov |
| pH Dependence of E½ | -70 mV/pH | pH range 7.4 to 11 | nih.gov |
| Proposed Mechanism | Dimer-Monomer Equilibrium (preceding), ECE-type reaction (following) | Based on deviation from Levich equation / RRDE | nih.gov |
This table is interactive. Users can sort and filter the data as needed.
While comprehensive electrochemical data for this compound complexes with other metal ions like zinc or nickel are not as readily available in the literature, the foundational work on the copper complex underscores the utility of electrochemical methods. The essential role of the histidine residue suggests that other metal ions capable of coordinating with imidazole would also form electrochemically interesting complexes, representing an area for further investigation.
Viii. Biological Roles and Mechanistic Studies in Model Systems Non Clinical Focus
Central Nervous System Actions: Neuroactive Peptide Functions
Within the central nervous system (CNS), Pyroglutamyl-histidyl-prolylamide acts as a neuroactive peptide with functions that extend beyond the hypothalamic-pituitary-thyroid axis. Research has highlighted its neuroprotective capabilities, particularly in mitigating secondary neuronal cell damage. Studies have shown that TRH and its stable analogs can improve functional recovery after neurological insults like brain trauma. nih.gov The underlying mechanism of this neuroprotection is an area of active investigation.
One key aspect of its neuroprotective effect is its ability to counteract excitotoxicity, a process where excessive stimulation by excitatory amino acids like glutamate (B1630785) leads to neuronal damage and death. nih.govnih.gov Research using rat hippocampal slices has demonstrated that TRH can reduce N-methyl-D-aspartate (NMDA)-mediated toxicity. nih.gov This protective action appears to be dependent on the concentration of TRH and is sensitive to inhibitors of protein kinase C, suggesting the involvement of this signaling pathway. nih.gov Even when applied after the onset of NMDA exposure, TRH still exhibits neuroprotective effects. nih.gov
Modulatory Effects on Cellular Processes
This compound exerts significant modulatory effects on various cellular processes, most notably in the mitigation of neuronal cell damage. In vitro studies using primary enriched cultures of fetal rat hippocampal neurons have shown that a TRH analog, 3-Methyl-Histidine TRH, can protect neurons from glutamate-induced cell death. nih.gov When co-administered with glutamate, this analog demonstrated a concentration-dependent protective effect against neuronal death. nih.gov
The mechanism of this protection involves the modulation of intracellular signaling cascades. TRH receptors, which are G protein-coupled receptors (GPCRs), are central to these effects. nih.gov Upon binding TRH, these receptors primarily signal through the Gq/11 protein class, leading to the activation of phospholipase C. nih.govresearchgate.net This, in turn, results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate to produce inositol (B14025) trisphosphate (InsP3) and diacylglycerol. researchgate.net InsP3 triggers the release of calcium from intracellular stores, while diacylglycerol activates protein kinase C. nih.govresearchgate.net This cascade is crucial for many of TRH's cellular actions, including its neuroprotective effects.
Regulatory Roles in Hormone Secretion Mechanisms
A primary and well-established role of this compound is the regulation of hormone secretion from the anterior pituitary gland. It is the principal positive regulator of TSH synthesis and secretion. wikipedia.orgnih.govnih.gov TRH, produced in the hypothalamus, travels to the anterior pituitary via the hypophyseal portal system. wikipedia.orgnih.gov There, it binds to TRH receptors on thyrotrope cells, stimulating the synthesis and release of TSH. wikipedia.orgnih.govyoutube.com
The mechanism of TSH release involves the activation of the Gs and Gq G-protein pathways. nih.gov The Gs pathway stimulates iodide uptake and thyroid hormone secretion, while the Gq pathway is crucial for hormone synthesis. nih.gov The binding of TRH to its receptor leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). nih.gov PKA then phosphorylates various proteins, leading to the exocytosis of TSH-containing granules.
In addition to TSH, this compound also stimulates the release of prolactin from lactotroph cells in the anterior pituitary. nih.govyoutube.comnih.gov The mechanism for prolactin release is also linked to the activation of the phosphatidylinositol pathway, similar to its action on thyrotropes. researchgate.net
| Hormone | Effect of this compound | Secreting Gland | Key Mechanistic Pathway |
| Thyroid-Stimulating Hormone (TSH) | Stimulation of synthesis and release | Anterior Pituitary | Gs/Gq protein-coupled receptor activation, leading to increased cAMP and IP3/DAG signaling. researchgate.netnih.govnih.gov |
| Prolactin | Stimulation of release | Anterior Pituitary | Gq protein-coupled receptor activation, leading to increased IP3/DAG signaling. researchgate.netnih.gov |
Effects on Gene Expression
This compound and its signaling pathways have significant effects on gene expression. In the context of the hypothalamic-pituitary-thyroid axis, thyroid hormones exert negative feedback by regulating the expression of the TRH gene itself. nih.gov This regulation occurs through negative thyroid hormone response elements (TREs) located in the promoter region of the human TRH gene. nih.gov The thyroid hormone receptor (TR), particularly the TR beta 1 isoform, in conjunction with the retinoid X receptor (RXR), binds to these TREs to inhibit TRH gene transcription. nih.govwikipedia.org
Furthermore, the expression of Pyroglutamyl Peptidase II (PPII), an enzyme that degrades and inactivates TRH, is also subject to regulation. mssm.edunih.govnih.gov Studies in rats have shown that triiodothyronine (T3) increases the mRNA levels of PPII in the pituitary and liver. mssm.edunih.gov Conversely, in GH3 cells, a rat pituitary tumor cell line, TRH itself down-regulates PPII mRNA levels, an effect that is mimicked by activators of protein kinase C. mssm.edunih.gov This suggests a complex, tissue-specific regulation of the enzyme responsible for terminating the TRH signal.
| Gene | Regulatory Factor | Effect on Expression | Model System |
| TRH | Thyroid Hormone (T3) | Negative Regulation (Inhibition) | Human nih.gov |
| Pyroglutamyl Peptidase II (PPII) | Triiodothyronine (T3) | Upregulation | Rat Pituitary and Liver mssm.edunih.gov |
| Pyroglutamyl Peptidase II (PPII) | TRH / Protein Kinase C Activators | Downregulation | GH3 Cells mssm.edunih.gov |
Comparative Mechanistic Studies in Animal Models
Mechanistic studies of this compound have been conducted in a variety of animal models, providing valuable comparative insights.
Rat Brain: In the rat brain, the distribution of Pyroglutamyl Peptidase, an enzyme involved in TRH metabolism, varies between different regions. For instance, in the hypothalamus, the enzyme is primarily found in the soluble fraction, whereas in the cortex, it is predominantly associated with particulate fractions. nih.gov Studies on the developing rat brain have shown that the concentrations of both cyclo(His-Pro), a metabolite of TRH, and Pyroglutamate aminopeptidase (B13392206) activity decrease with age, suggesting a role for this enzyme in regulating the levels of this TRH metabolite. nih.gov Furthermore, research on rat hippocampal slices has been instrumental in demonstrating the neuroprotective effects of TRH against excitotoxicity. nih.gov
Chick Thyroid: While direct mechanistic studies on the chick thyroid were not the primary focus of the provided sources, the fundamental principles of the hypothalamic-pituitary-thyroid axis are conserved across vertebrates. The stimulation of TSH by TRH, which in turn acts on the thyroid gland, is a common mechanism. wikipedia.orgnih.gov
Specific Cellular Pathways: Studies using cell lines, such as the rat pituitary GH3 cells, have been crucial for dissecting the specific cellular pathways activated by TRH. These cells have been used to demonstrate that TRH stimulates the hydrolysis of phosphatidylinositol and the subsequent formation of diacylglycerol and phosphatidic acid. researchgate.net These experiments have helped to elucidate the rapid onset of TRH's signaling cascade, with effects observed within seconds of stimulation. researchgate.net Furthermore, GH3 cells have been used to show the differential regulation of Pyroglutamyl Peptidase II mRNA by TRH and thyroid hormones, highlighting the complexity of feedback mechanisms at the cellular level. mssm.edunih.gov
Ix. Advanced Research Topics and Future Directions in Pyroglutamyl Histidyl Prolylamide Studies
Elucidating Novel Biological Roles and Mechanistic Pathways
Beyond its well-established role as a primary regulator of the hypothalamic-pituitary-thyroid axis, ongoing research continues to uncover novel biological functions and signaling pathways for Pyroglutamyl-histidyl-prolylamide, also known as Thyrotropin-Releasing Hormone (TRH). Evidence now points to its significant involvement in pancreatic function and cellular regeneration. nih.govresearchgate.net
Initially identified in the hypothalamus, TRH is also expressed in the pancreas, where it appears to play a crucial role in the development of this organ during the early prenatal period. researchgate.net In the adult pancreas, TRH demonstrates a capacity for autocrine and paracrine regulation. nih.gov Studies have revealed that TRH can activate Ca2+ flow in pancreatic β-cells and stimulate the synthesis and release of insulin (B600854), suggesting a direct role in glucose metabolism independent of the central nervous system. nih.gov Animal models lacking TRH expression have exhibited hyperglycemia that could not be corrected by thyroid hormone administration, underscoring the direct and essential role of TRH in this process. nih.gov
Mechanistically, TRH has been shown to influence a wide array of gene expression in the pancreas, including those for various growth factors. nih.govresearchgate.net The signaling pathways associated with TRH are linked to the phosphorylation of the Epidermal Growth Factor (EGF) receptor. nih.gov This connection suggests that TRH may be a vital factor in the regeneration of adult β-cells, potentially through processes involving adult stem cell differentiation. nih.gov Furthermore, during pancreatic damage, TRH may exert a protective effect on beta cells by preventing apoptosis and initiating regeneration via growth hormone signaling pathways. nih.gov
| Area of Investigation | Key Findings | Implied Biological Role |
| Pancreatic β-cells | Stimulates insulin synthesis and release; activates Ca2+ flow. nih.gov | Direct regulation of glucose metabolism. nih.gov |
| Gene Expression | Affects a broad array of gene expression, including growth factors. nih.govresearchgate.net | Promotion of cellular growth and repair. nih.gov |
| Cellular Regeneration | Linked to EGF receptor phosphorylation. nih.gov | A potential factor in adult β-cell regeneration and protection from apoptosis. nih.gov |
Development of Advanced Analytical Techniques for In Situ and Real-Time Studies
The study of this compound's dynamic roles in complex biological systems necessitates the development of sophisticated analytical methods for its detection and monitoring in real-time and in situ. Traditional methods often lack the required spatiotemporal resolution for such analyses. rsc.org
Recent advancements have focused on highly sensitive and specific techniques. Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) has become a powerful tool for the separation and identification of this compound and its metabolites from complex biological samples. nih.gov This method offers high separation efficiency and shorter analysis times compared to conventional HPLC. nih.gov
For real-time visualization in living cells and tissues, fluorescence imaging technology presents a non-destructive and highly sensitive approach. rsc.org The development of fluorescent biosensors is a key area of progress. For instance, biosensors based on the TRH receptor could allow for the direct detection and monitoring of this compound signaling patterns at a cellular resolution. nih.gov These tools can reveal how different cell types respond to the peptide with varying kinetics, providing unparalleled insights into its localized signaling networks. rsc.orgnih.gov
| Analytical Technique | Application in this compound Research | Advantages |
| UHPLC-MS/MS | Separation, identification, and quantification in biological matrices. nih.gov | High sensitivity, specificity, and efficiency. nih.gov |
| Fluorescence Imaging | Real-time visualization of peptide activity in live cells and tissues. rsc.org | Non-destructive, high spatiotemporal resolution. rsc.org |
| Fluorescent Biosensors | In vitro and in vivo detection and monitoring of signaling. nih.gov | Enables direct detection and study of signaling kinetics at the cellular level. nih.gov |
Investigating Unexplored Degradation Pathways and Metabolite Fates
Understanding the metabolic fate of this compound is crucial for a complete picture of its biological activity. The peptide is subject to enzymatic degradation, which terminates its signaling. A primary enzyme involved in its breakdown is Pyroglutamyl-peptidase I (PPI). nih.gov
Research into stabilizing the peptide against degradation has led to the synthesis of novel analogues. For example, an analogue where the L-pyroglutamic acid residue is replaced with (S)-isothiazolidine-1,1-dioxide-3-carboxylic acid has been developed. nih.gov This modification results in a peptide that is significantly more stable against hydrolysis by PPI while maintaining its prolactin-releasing activity in vitro. nih.gov The creation of such stabilized analogues not only has therapeutic potential but also serves as a tool to probe the physiological consequences of prolonged TRH signaling by circumventing its natural degradation pathway.
The study of its metabolites also provides insight into its biological processing. One such endogenous tripeptide, Pyroglutamyl-histidyl-glycine (pEHG), was initially investigated for potential anorectic effects, though later studies did not confirm this activity. wikipedia.org However, pEHG has been identified as a tissue-specific antimitotic agent that selectively inhibits the proliferation of colon epithelial cells, indicating that the metabolites of this compound may possess their own distinct biological functions. wikipedia.org
Exploring Non-Canonical Protein-Protein Interactions and Allosteric Modulation
The classical view of this compound action involves its binding to the orthosteric site of its G protein-coupled receptor (GPCR), the Thyrotropin-Releasing Hormone Receptor (TRHR), to initiate signaling. However, advanced research is exploring non-canonical interactions, particularly the allosteric modulation of related receptors, such as the Thyroid-Stimulating Hormone Receptor (TSHR), which is indirectly stimulated by TRH. rjeid.comnih.gov
Allosteric modulators are small molecules that bind to a site on a receptor distinct from the primary (orthosteric) ligand binding site. nih.govpatsnap.com This binding induces a conformational change in the receptor, which can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to its natural ligand. patsnap.comfrontiersin.org This approach offers a more nuanced regulation of receptor activity compared to direct agonists or antagonists. patsnap.com
In the context of the TSHR, which belongs to the same family of glycoprotein (B1211001) hormone receptors, small molecule allosteric modulators have been developed that can fine-tune the receptor's response to TSH. rjeid.comresearchgate.net For example, thieno[2,3-d]-pyrimidine derivatives have been synthesized that act as PAMs for the TSHR. rjeid.com Pre-treatment of rats with these PAMs was shown to preserve and, in some cases, significantly enhance the stimulatory effects of TRH on thyroid hormone concentration and gene expression. rjeid.com This highlights an indirect, non-canonical way to influence the downstream effects of the TRH signaling cascade by modulating the activity of a key receptor in the pathway. This area of research is significant for developing therapies for conditions involving receptor overactivation or underactivation, such as Graves' disease or certain types of hypothyroidism. rjeid.compatsnap.com
| Modulator Type | Mechanism of Action | Example Compound Class | Potential Application |
| Positive Allosteric Modulator (PAM) | Binds to an allosteric site to enhance the receptor's response to the endogenous ligand (e.g., TSH). rjeid.comfrontiersin.org | Thieno[2,3-d]-pyrimidine derivatives. rjeid.com | Increasing thyroid sensitivity to TSH in certain hypothyroid conditions. rjeid.com |
| Negative Allosteric Modulator (NAM) | Binds to an allosteric site to inhibit receptor activity. patsnap.comfrontiersin.org | Various small molecules targeting the TSHR transmembrane domain. nih.govresearchgate.net | Treatment of hyperthyroidism (e.g., Graves' disease) by reducing TSHR overactivation. patsnap.com |
Integrating Omics Data for Systems-Level Understanding of this compound Biology and Metabolism
To achieve a holistic understanding of the complex roles of this compound, researchers are increasingly turning to multi-omics data integration. rsc.org This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive model of the peptide's influence on cellular and physiological processes. nih.govmdpi.com Analyzing each omics dataset in isolation provides only a partial view, but their integration can reveal complex patterns and interactions that would otherwise be missed. mdpi.com
The process involves first performing individual analyses on each omics dataset to identify key entities, such as differentially expressed genes (transcriptomics), differentially abundant proteins (proteomics), or significant metabolites (metabolomics) in response to this compound stimulation. researchgate.net Subsequently, computational and statistical methods are used to integrate these datasets. plos.org For example, pathway enrichment analysis can be applied across multiple omics layers to identify biological pathways that are significantly perturbed by the peptide. mdpi.comresearchgate.net
By integrating transcriptomic and proteomic data, researchers can assess the correlation between gene expression and protein abundance, providing insights into post-transcriptional regulation. mdpi.com Adding metabolomic data can then link these changes to functional outcomes, such as alterations in specific metabolic pathways. researchgate.net This integrated approach allows for the construction of detailed network models that map the flow of information from gene to protein to metabolite, providing a systems-level view of how this compound exerts its diverse biological effects, from thyroid regulation to its roles in the pancreas. nih.govnih.gov
Application of Chemical Biology Tools for Precise Mechanistic Elucidation and Probe Development
Chemical biology offers a powerful toolkit for dissecting the precise molecular mechanisms of this compound action. researchgate.netnih.gov This discipline applies chemical techniques and synthetic molecules to study and manipulate biological systems, enabling researchers to probe protein function with high precision. researchgate.netnih.gov
A key area of application is the development of specialized probes. nih.gov These can include:
Fluorescent Probes: Attaching a fluorescent tag to this compound or its analogues allows for the real-time visualization of its binding to receptors and its trafficking within live cells, providing spatiotemporal information that is difficult to obtain with other methods. rsc.org
Photoaffinity Probes: These probes are designed to bind to their target receptor and then, upon exposure to light, form a covalent bond. This allows for the irreversible labeling and subsequent identification of interacting proteins, helping to map the peptide's receptor binding sites and identify potential off-target interactions. nih.gov
Modified Analogues: As discussed previously, synthesizing analogues with modified amino acids (e.g., replacing pyroglutamic acid or histidine) can help probe the structural requirements for receptor binding and activation. nih.govresearchgate.net These analogues can also be designed to be resistant to degradation, allowing for the study of sustained signaling effects. nih.gov
Furthermore, chemical tools like RNA interference (RNAi) can be used to selectively silence the expression of the TRH receptor or downstream signaling proteins, allowing for a detailed dissection of the signaling cascade. researchgate.net By combining these chemical biology strategies, researchers can gain a highly granular understanding of how this compound interacts with its cellular targets and orchestrates its diverse physiological responses.
Q & A
Basic: How should researchers design experiments to assess the stability of Pyroglutamyl-histidyl-prolylamide under physiological conditions?
Methodological Answer:
To evaluate stability, use high-performance liquid chromatography (HPLC) under varying pH, temperature, and ionic strength conditions. Prepare samples in buffer systems mimicking physiological environments (e.g., phosphate-buffered saline at pH 7.4, 37°C). Include control groups with inert compounds to rule out matrix effects. Quantify degradation products over time using validated calibration curves. For enzymatic stability, incubate the compound with proteolytic enzymes (e.g., trypsin) and analyze fragments via mass spectrometry .
Basic: What methodologies are recommended to determine the biological activity of this compound?
Methodological Answer:
Employ cell-based assays (e.g., cAMP modulation in receptor-transfected HEK293 cells) and receptor-binding studies using surface plasmon resonance (SPR) or radioligand displacement. Validate activity via dose-response curves (IC₅₀/EC₅₀ calculations) and compare to known agonists/antagonists. Include negative controls (e.g., scrambled peptide sequences) to confirm specificity .
Advanced: How can researchers resolve contradictions in pharmacokinetic data across studies on this compound?
Methodological Answer:
Conduct a systematic review with meta-analysis, stratifying data by administration routes, species, and assay methodologies. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to identify outliers. Validate in vitro-in vivo correlations (IVIVC) using physiologically based pharmacokinetic (PBPK) models. Replicate conflicting experiments under standardized conditions to isolate variables (e.g., protein binding differences) .
Advanced: What strategies optimize the synthesis protocol for Pyroglutamyl-histidyl-proline amide to improve yield and purity?
Methodological Answer:
Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., coupling reagents, temperature). Monitor intermediates via LC-MS and purify using preparative HPLC with trifluoroacetic acid/acetonitrile gradients. Characterize final products via NMR and circular dichroism to confirm structural integrity. Compare solid-phase vs. solution-phase synthesis efficiency .
Basic: How can researchers validate detection methods for this compound in complex biological matrices?
Methodological Answer:
Develop a LC-MS/MS method with stable isotope-labeled internal standards. Validate specificity, sensitivity (LOD/LOQ), and recovery rates in plasma/tissue homogenates. Perform cross-validation with orthogonal techniques (e.g., ELISA) and assess matrix effects via post-column infusion .
Advanced: What integrated approaches elucidate the mechanisms of action of this compound at the molecular level?
Methodological Answer:
Combine multi-omics (transcriptomics, proteomics) with molecular dynamics simulations. Use CRISPR-Cas9 knockout models to identify target pathways. Validate interactions via co-immunoprecipitation and microscale thermophoresis (MST). Cross-reference findings with pathway databases (e.g., KEGG) .
Basic: What frameworks guide literature review strategies for this compound research?
Methodological Answer:
Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure queries. Use databases like PubMed and EMBASE with Boolean operators (e.g., "this compound AND receptor affinity"). Screen results via PRISMA flowcharts and prioritize peer-reviewed studies with robust methodology .
Advanced: Which statistical methods address contradictory data in dose-response studies of this compound?
Methodological Answer:
Apply multivariate analysis (e.g., principal component analysis) to identify confounding variables. Use mixed-effects models to account for inter-study variability. Perform sensitivity analyses to assess the impact of outlier removal. Validate findings via bootstrapping or Bayesian hierarchical modeling .
Basic: How should researchers handle degradation products during this compound storage and analysis?
Methodological Answer:
Implement stability-indicating assays (e.g., HPLC-DAD) to monitor degradation. Store lyophilized samples at -80°C under argon. For in-solution studies, use fresh preparations and avoid freeze-thaw cycles. Quantitate degradation kinetics using Arrhenius plots for accelerated stability testing .
Advanced: What high-throughput approaches identify synergistic effects of this compound with other bioactive compounds?
Methodological Answer:
Utilize combinatorial screening platforms (e.g., 384-well plates) with fluorescence-based readouts. Apply synergy scoring models (e.g., Chou-Talalay combination index). Validate hits via isobologram analysis and transcriptomic profiling. Integrate data with AI-driven drug interaction predictors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
